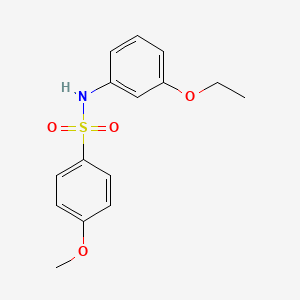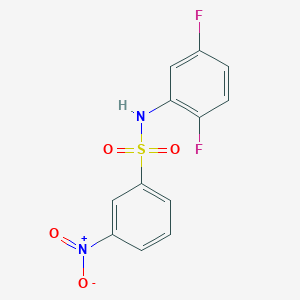![molecular formula C13H10ClNO2 B4659118 3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4659118.png)
3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one
Vue d'ensemble
Description
3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as CPFPX, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one selectively binds to and blocks the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, this compound reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function and reduce drug-seeking behavior in addiction models. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one is its high selectivity for mGluR5, which allows for specific modulation of glutamatergic neurotransmission. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its potency and efficacy can vary depending on the experimental conditions, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on neurotransmission and synaptic plasticity. Finally, there is interest in developing more potent and selective mGluR5 antagonists based on the structure of this compound.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Its selective antagonism of mGluR5 has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
(E)-3-(4-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-9,15H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQLNHWNKSKQKT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B4659038.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(1-phenylethyl)acetamide](/img/structure/B4659048.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4659069.png)

![5-[(2-chloro-6-methylphenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4659072.png)
![2-{[3-(4-chloro-3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4659076.png)
![isopropyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4659091.png)
![N-benzyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4659109.png)
![1-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4659114.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4659119.png)
![methyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4659124.png)
![methyl 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4659132.png)
